REACTION_SMILES
|
[CH2:33]([N:34]=[C:35]=[N:36][CH2:37][CH2:38][CH2:39][N:40]([CH3:41])[CH3:42])[CH3:43].[CH3:15][N:16]([c:17]1[cH:18][cH:19][cH:20][cH:21][n:22]1)[CH3:23].[CH3:1][CH2:2][CH2:3][C:4]([OH:5])=[O:6].[CH:24]([N:25]([CH:26]([CH3:27])[CH3:28])[CH2:29][CH3:30])([CH3:31])[CH3:32].[Cl:44][CH2:45][Cl:46].[NH2:7][C:8]1=[CH:9][C:10](=[O:14])[CH2:11][CH2:12][CH2:13]1>>[CH3:1][CH2:2][CH2:3][C:4](=[O:6])[NH:7][C:8]1=[CH:9][C:10](=[O:14])[CH2:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1=CC(=O)CCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(=O)NC1=CC(=O)CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |